An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-10H-phenothiazine-10-propanamine 5-oxide
Introduction
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide, more commonly known as chlorpromazine sulfoxide, represents a primary metabolite of the seminal antipsychotic agent, chlorpromazine. The metabolic transformation of the phenothiazine ring's sulfur atom to a sulfoxide is a critical event that significantly modulates the compound's physicochemical and pharmacological profile. This guide provides a comprehensive technical overview of chlorpromazine sulfoxide, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, methodologies for its synthesis and analysis, and its pharmacological significance, offering insights grounded in established scientific principles.
Physicochemical Characteristics
The introduction of a sulfoxide group to the chlorpromazine molecule imparts a notable change in its polarity and, consequently, its physical properties. Understanding these characteristics is fundamental for its detection, isolation, and in vitro evaluation.
Core Properties
A summary of the key physicochemical properties of chlorpromazine sulfoxide is presented in Table 1. The increased polarity due to the S=O bond leads to a higher melting point and altered solubility profile compared to the parent compound, chlorpromazine. While soluble in organic solvents like ethanol and dimethyl sulfoxide, its solubility in aqueous media is limited[1]. The predicted pKa of 9.0 suggests that the molecule will be protonated at physiological pH, a crucial factor in its pharmacokinetic and pharmacodynamic behavior.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | [2] |
| Synonyms | Chlorpromazine sulfoxide, Opromazine | [2] |
| CAS Number | 969-99-3 | [2][3] |
| Molecular Formula | C₁₇H₁₉ClN₂OS | [1][2][3] |
| Molecular Weight | 334.86 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 115 °C | |
| Boiling Point (Predicted) | 502.6 ± 50.0 °C | |
| pKa (Predicted) | 9.0 | [5] |
| Solubility | Soluble in ethanol and dimethyl sulfoxide; limited solubility in water. | [1] |
Spectroscopic Data
The structural elucidation and confirmation of chlorpromazine sulfoxide rely on various spectroscopic techniques.
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Mass Spectrometry (MS): The mass spectrum of chlorpromazine sulfoxide is characterized by a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can provide structural information.
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Infrared (IR) Spectroscopy: The IR spectrum of chlorpromazine sulfoxide would be expected to show a characteristic strong absorption band for the S=O stretching vibration, typically in the range of 1030-1070 cm⁻¹.
Synthesis and Purification
The preparation of chlorpromazine sulfoxide in a laboratory setting is most commonly achieved through the oxidation of chlorpromazine. This process allows for the generation of a reference standard for analytical and pharmacological studies.
Synthetic Workflow
The oxidation of the sulfur atom in the phenothiazine ring is a key transformation. A common and effective method involves the use of hydrogen peroxide in an acidic medium. The workflow is depicted in the diagram below.
Caption: Synthetic workflow for chlorpromazine sulfoxide.
Detailed Experimental Protocol: Synthesis of Chlorpromazine Sulfoxide
Objective: To synthesize chlorpromazine sulfoxide from chlorpromazine via oxidation.
Materials:
-
Chlorpromazine hydrochloride
-
30% Hydrogen peroxide
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve a known quantity of chlorpromazine hydrochloride in glacial acetic acid with stirring.
-
Oxidation: Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution at room temperature. The reaction is typically monitored for completion using thin-layer chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure chlorpromazine sulfoxide.
Analytical Characterization
Accurate and precise analytical methods are essential for the quantification of chlorpromazine sulfoxide in various matrices, including pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
Analytical Workflow
A typical analytical workflow for the determination of chlorpromazine sulfoxide in a biological matrix involves sample preparation, chromatographic separation, and detection.
Caption: Analytical workflow for chlorpromazine sulfoxide.
Detailed Experimental Protocol: HPLC-UV Analysis of Chlorpromazine Sulfoxide
Objective: To determine the concentration of chlorpromazine sulfoxide in a sample using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for optimal separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection can be performed at a wavelength where chlorpromazine sulfoxide exhibits significant absorbance, which can be determined by UV-Vis spectrophotometry[6][7].
-
Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled (e.g., 25 °C).
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of chlorpromazine sulfoxide of known concentrations in the mobile phase.
-
Sample Preparation: For biological samples, a sample extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is necessary to remove interfering matrix components[8][9].
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
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Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of chlorpromazine sulfoxide in the samples by interpolating their peak areas on the calibration curve.
Pharmacological Significance
Chlorpromazine sulfoxide is a major metabolite of chlorpromazine, formed through the action of cytochrome P450 enzymes in the liver[10]. The sulfoxidation of the phenothiazine ring has a profound impact on the molecule's interaction with its biological targets.
Metabolic Pathway
Chlorpromazine undergoes extensive metabolism, with sulfoxidation being a key pathway alongside N-demethylation and hydroxylation.
Caption: Major metabolic pathways of chlorpromazine.
Pharmacological Activity
The antipsychotic effects of chlorpromazine are primarily attributed to its antagonism of dopamine D2 receptors[10]. The sulfoxidation of chlorpromazine significantly reduces its affinity for dopamine receptors, leading to a marked decrease in its neuroleptic potency[11]. While less active than the parent drug, chlorpromazine sulfoxide may still contribute to the overall pharmacological and toxicological profile of chlorpromazine, especially given its significant presence as a metabolite[12]. Comparative studies have shown that chlorpromazine sulfoxide is considerably less potent than chlorpromazine in its effects on the central nervous system[13]. The binding affinity of chlorpromazine for various dopamine receptors has been quantified, with a high affinity for the D2 receptor[14]. While specific Ki values for chlorpromazine sulfoxide are not as readily available, the general consensus is a substantial reduction in binding affinity.
Conclusion
2-Chloro-10H-phenothiazine-10-propanamine 5-oxide is a crucial molecule in understanding the metabolism and overall pharmacological profile of chlorpromazine. Its distinct physicochemical properties, resulting from the sulfoxide group, necessitate specific analytical approaches for its detection and quantification. While its pharmacological activity is attenuated compared to the parent compound, its significant formation in vivo underscores the importance of its characterization in comprehensive drug metabolism and pharmacokinetic studies. This guide provides a foundational understanding for researchers and drug development professionals working with this important metabolite.
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